molecular formula C11H13BrO3 B5764659 3-bromophenyl isobutyl carbonate CAS No. 5406-69-9

3-bromophenyl isobutyl carbonate

Cat. No.: B5764659
CAS No.: 5406-69-9
M. Wt: 273.12 g/mol
InChI Key: BGVXUCZFFMKOEG-UHFFFAOYSA-N
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Description

3-Bromophenyl isobutyl carbonate is a specialized aromatic carbonate ester of interest in advanced organic synthesis and drug discovery. The compound features a benzene ring functionalized with a bromide at the meta-position and an isobutyl carbonate group, making it a versatile bifunctional scaffold. The bromide moiety is a key reactive site, allowing the compound to participate in various metal-catalyzed cross-coupling reactions, which are fundamental in constructing complex biaryl structures found in many pharmaceuticals and agrochemicals . Specifically, the bromoaryl group can undergo pivotal transformations such as the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Sandmeyer reaction for functional group interconversion . Concurrently, the carbonate ester group can serve as a protective group for phenols or can be modified or cleaved under specific conditions to introduce other functionalities. This combination of features makes this compound a valuable intermediate for medicinal chemists developing new active ingredients and for researchers in material science. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3-bromophenyl) 2-methylpropyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-8(2)7-14-11(13)15-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVXUCZFFMKOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)OC1=CC(=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968896
Record name 3-Bromophenyl 2-methylpropyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5406-69-9
Record name 3-Bromophenyl 2-methylpropyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Aryl Isobutyl Carbonates

  • Isobutyl Nonyl Carbonate (CAS: 959311-27-4): Structure: Combines a nonyl chain with an isobutyl carbonate group. Applications: Used as a high-boiling solvent or plasticizer.
  • Decyl Isobutyl Carbonate (CAS: 959226-07-4):

    • Structure : Features a decyl chain instead of a bromophenyl group.
    • Reactivity : Less polar due to the absence of a halogen, leading to lower solubility in polar solvents.

Isobutyl Esters with Different Functional Groups

  • Isobutyl Methacrylate (CAS: 97-86-9):

    • Structure : An acrylate ester with a methacryloyl group.
    • Applications : Widely used in polymer production (e.g., adhesives, coatings).
    • Toxicity : Lower acute toxicity compared to reactive esters like chloroformates but poses inhalation risks .
  • Isobutyl Chloroformate (CAS: 543-27-1):

    • Structure : A chloroformate ester with high electrophilicity.
    • Reactivity : Highly reactive in nucleophilic acyl substitution, used in peptide synthesis.
    • Toxicity : Classified as a potent irritant; AEGL-3 values (8-hour exposure) are extrapolated from n-butyl chloroformate data (0.28–0.68 ppm) due to structural similarity .

Brominated Aromatic Compounds

  • 3-Bromophenyl Isothiocyanate (CAS: 2131-59-1):
    • Structure : Substituted isothiocyanate with a 3-bromophenyl group.
    • Applications : Utilized in heterocyclic synthesis (e.g., thioureas, pharmaceuticals).
    • Differentiation : The isothiocyanate group (–N=C=S) confers distinct reactivity (e.g., thiourea formation) compared to the carbonate group (–O–CO–O–) .

Research Findings and Trends

  • Reactivity : Brominated carbonates like 3-bromophenyl isobutyl carbonate are less reactive than chloroformates () but more reactive than aliphatic carbonates () due to the electron-withdrawing bromine substituent.
  • Toxicity: Halogenated compounds generally exhibit higher toxicity. For example, isobutyl chloroformate requires stringent handling (), whereas non-halogenated carbonates (e.g., isobutyl methacrylate) have lower acute risks .
  • Applications: Brominated derivatives are favored in medicinal chemistry for their ability to participate in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-halogenated analogs .

Q & A

Q. What are the recommended laboratory-scale synthesis methods for 3-bromophenyl isobutyl carbonate?

A common approach involves transesterification or carbonate esterification reactions. For example, reactive distillation (RD) can optimize equilibrium-limited reactions by integrating reaction and separation, improving yield and energy efficiency. This method has been validated for synthesizing similar carbonates like diethyl carbonate and isobutyl acetate . Precursor compounds such as 3-bromophenyl isocyanate (used in related syntheses) require strict temperature control (0–6°C) to prevent decomposition during storage .

Q. How can the purity and structural integrity of this compound be verified?

Gas chromatography-mass spectrometry (GC-MS) is effective for identifying impurities and quantifying purity. For instance, isobutyl derivatives of esters and acids have been analyzed using GC-MS with positive ion chemical ionization (PICI) to detect fragmentation patterns (e.g., loss of isobutyl groups at m/z 56) . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for verifying ester linkages and aryl bromine substitution patterns.

Q. What safety protocols are essential when handling this compound?

Based on analogs like 3-bromophenyl isothiocyanate, personal protective equipment (PPE) should include nitrile gloves, chemical-resistant aprons, and vapor-resistant goggles. Work should be conducted in a fume hood with continuous ventilation to mitigate inhalation risks. Emergency measures for spills require neutralization with inert adsorbents (e.g., vermiculite) and avoidance of water jets, as per UN GHS guidelines .

Q. How should this compound be stored to maintain stability?

Storage at 0–6°C in amber glass bottles under inert gas (e.g., nitrogen) minimizes thermal decomposition and photodegradation. Isobutyl esters are prone to hydrolysis in humid environments; thus, desiccants or moisture-free storage conditions are recommended .

Advanced Research Questions

Q. What computational methods predict the electronic and nonlinear optical (NLO) properties of this compound?

Density functional theory (DFT) calculations can model electronic transitions, molecular electrostatic potential surfaces, and hyperpolarizability. For example, DFT studies on 3-(3-bromophenyl)-1-imidazol-1-yl-propenone revealed charge transfer mechanisms and NLO response parameters, which are applicable to structurally similar brominated aryl carbonates . Natural bond orbital (NBO) analysis further clarifies intramolecular interactions affecting stability.

Q. How can catalytic efficiency be optimized in the synthesis of this compound?

Metal-acid-alkali multifunctional catalysts, such as Pd/Mg₃Al mixed metal oxides (MMO), enhance reaction rates and selectivity in carbonate syntheses. Catalyst design should balance acid-base sites to promote esterification while minimizing side reactions (e.g., dehydration). Support materials with high surface area (e.g., layered double hydroxides) improve metal dispersion and recyclability .

Q. What analytical techniques identify decomposition products under thermal stress?

Thermogravimetric analysis (TGA) coupled with GC-MS can track thermal degradation pathways. For example, isobutyl nitrite decomposes into isobutanol and nitrous acid at elevated temperatures, with fragmentation ions detectable at m/z 41 (C₃H₅⁺) and m/z 30 (NO⁺) . High-resolution mass spectrometry (HRMS) further distinguishes degradation byproducts.

Q. How do solvent systems influence the reaction kinetics of this compound synthesis?

Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution in esterification, while nonpolar solvents (e.g., toluene) improve phase separation in reactive distillation. Solvent choice should align with the Hansen solubility parameters of reactants to maximize miscibility and minimize side reactions .

Q. What strategies resolve contradictions in reported reaction yields for aryl carbonates?

Systematic variance analysis (e.g., Design of Experiments) can isolate factors such as catalyst loading, temperature, and reactant stoichiometry. For instance, discrepancies in acetone-to-methyl isobutyl ketone conversion yields were attributed to differences in Mg/Al ratios in MMO catalysts . Replication under controlled conditions with in situ monitoring (e.g., FTIR) is critical.

Q. How does substituent positioning (e.g., 3-bromo vs. 4-bromo) affect the reactivity of aryl carbonates?

Meta-substituted bromine (3-position) introduces steric hindrance and electronic effects that alter nucleophilic attack sites. Comparative studies of 3-bromophenyl and 4-bromophenyl trifluoromethanesulfonates show distinct reactivity trends in cross-coupling reactions, attributed to resonance and inductive effects .

Methodological Resources

  • Synthesis Optimization : Reactive distillation protocols for carbonates .
  • Analytical Validation : GC-MS fragmentation patterns for isobutyl derivatives .
  • Computational Modeling : DFT-based NLO parameterization .
  • Catalyst Design : Multifunctional MMO frameworks .

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